molecular formula C21H27N3O5S B2402645 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide CAS No. 897610-75-2

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide

Cat. No.: B2402645
CAS No.: 897610-75-2
M. Wt: 433.52
InChI Key: XDYYWNGUTGGIMD-UHFFFAOYSA-N
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its diverse biological activities and potential therapeutic applications. It has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can affect various biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The compound’s action on the alpha1-adrenergic receptors can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects on various disorders, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide stands out due to its specific structural features and its potent acetylcholinesterase inhibitory activity. This makes it a promising candidate for the development of new therapeutic agents for neurodegenerative diseases.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-28-19-9-7-18(8-10-19)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)17-29-20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYYWNGUTGGIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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